molecular formula C15H15N3 B2678111 1-(1H-benzimidazol-2-yl)-2-phenylethanamine

1-(1H-benzimidazol-2-yl)-2-phenylethanamine

Cat. No.: B2678111
M. Wt: 237.30 g/mol
InChI Key: XUKFUDAFEGNTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1H-benzimidazol-2-yl (phenyl)methanol” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H12N2O and a molecular weight of 224.265 . Another similar compound is “1-(1H-Benzimidazol-2-yl)ethanol” with a molecular formula of C9H10N2O .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .


Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is planar in many of these derivatives, and the molecules are often stabilized by hydrogen bonds and π-π interactions .


Chemical Reactions Analysis

The interaction of a benzimidazole derivative, 2-(1H-benzimidazol-2-yl)phenol (2-Bip), with sequence-specific DNA was examined using Differential Pulse Voltammetry (DPV) . The study found that 2-Bip affects both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), and its interaction mode with DNA could be non-covalent interactions .


Physical and Chemical Properties Analysis

Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Scientific Research Applications

Agriculture and Veterinary Medicine

Benzimidazole derivatives, including 1-(1H-Benzimidazol-2-yl)-2-phenylethanamine, have found extensive applications in agriculture and veterinary medicine primarily as fungicides and anthelmintic drugs. These compounds inhibit microtubule assembly by binding to the tubulin molecule, affecting cellular processes in fungi and parasites. This mechanism has been instrumental in controlling infectious diseases in crops and livestock, enhancing food security and animal health (Davidse, 1986).

Cancer Chemotherapy

Research has highlighted the potential of benzimidazole derivatives in cancer chemotherapy. Their ability to disrupt microtubule polymerization, a critical process for cell division, makes them promising agents in inhibiting cancer cell proliferation. Recent studies have explored benzimidazole derivatives as anticancer agents, showing promise in various mechanisms including DNA intercalation, alkylating agents, and tubulin inhibitors, which could pave the way for new therapeutic options in cancer treatment (Akhtar et al., 2019).

Cell Biology and Genetics

The use of benzimidazole derivatives extends into molecular genetics and cell biology, where these compounds serve as valuable tools for studying the structure, organization, and function of microtubules. By inhibiting tubulin polymerization, benzimidazole derivatives allow researchers to dissect the roles of microtubules in cellular processes and diseases, contributing to our understanding of cell dynamics and pathogenesis (Davidse, 1986).

Drug Design and Synthesis

Benzimidazole derivatives are recognized for their pharmacological diversity, serving as a foundation for drug design and synthesis. Their structural similarity to naturally occurring nucleotides makes them suitable as scaffolds for developing new therapeutic agents with potential applications in treating a wide range of diseases beyond their traditional use. This has led to the synthesis of compounds with enhanced bioactivity and specificity for various biological targets (Wang et al., 2015).

Mechanism of Action

Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFUDAFEGNTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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